![molecular formula C11H13N3 B3018115 4,6-Quinolinediamine, N4,N4-dimethyl- CAS No. 462648-51-7](/img/structure/B3018115.png)
4,6-Quinolinediamine, N4,N4-dimethyl-
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Description
“4,6-Quinolinediamine, N4,N4-dimethyl-” is a chemical compound with the CAS Number: 462648-51-7 . It has a molecular weight of 187.24 and its IUPAC name is N4,N4-dimethylquinoline-4,6-diamine .
Molecular Structure Analysis
The molecular formula of “4,6-Quinolinediamine, N4,N4-dimethyl-” is C11H13N3 . The InChI code for this compound is 1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Quinolinediamine, N4,N4-dimethyl-” include a molecular weight of 187.24 . The compound has a topological polar surface area of 64.9 Ų . It has a complexity of 160 .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including 4,6-quinolinediamine, exhibit corrosion inhibition properties. When added to metal surfaces, they form protective layers that prevent or reduce corrosion. Industries such as automotive, aerospace, and oil and gas explore these compounds to enhance the durability of materials exposed to harsh environments.
These applications highlight the versatility of 4,6-Quinolinediamine, N4,N4-dimethyl-, and its potential impact across various scientific disciplines. Researchers continue to explore its properties and develop innovative uses for this intriguing compound . If you’d like further details or have additional questions, feel free to ask!
properties
IUPAC Name |
4-N,4-N-dimethylquinoline-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZMYXNWXYTIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=C(C=CC2=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Quinolinediamine, N4,N4-dimethyl- |
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